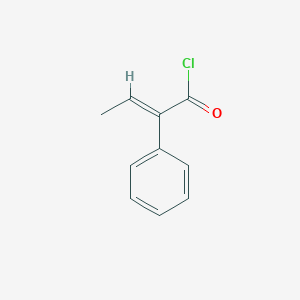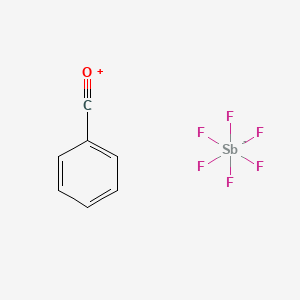
2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a chemical compound with the molecular formula C7H10F2N4O11. It is characterized by the presence of two fluoro-dinitroethoxy groups attached to a propanol backbone.
Preparation Methods
The synthesis of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- typically involves the reaction of 2,2-difluoro-2-nitroethanol with 1,3-dichloro-2-propanol in an alkaline medium . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its reactivity and interactions with biological molecules. The compound can inhibit certain enzymes and disrupt metabolic pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- include:
1,3-Difluoro-2-propanol: This compound has similar structural features but lacks the dinitroethoxy groups.
1,3-Bis(2,2-difluoro-2-nitroethoxy)-2-propanol: This compound is closely related and shares similar chemical properties.
Properties
CAS No. |
35323-16-1 |
|---|---|
Molecular Formula |
C7H10F2N4O11 |
Molecular Weight |
364.17 g/mol |
IUPAC Name |
1,3-bis(2-fluoro-2,2-dinitroethoxy)propan-2-ol |
InChI |
InChI=1S/C7H10F2N4O11/c8-6(10(15)16,11(17)18)3-23-1-5(14)2-24-4-7(9,12(19)20)13(21)22/h5,14H,1-4H2 |
InChI Key |
VVUYYNCEUAAFND-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC([N+](=O)[O-])([N+](=O)[O-])F)O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


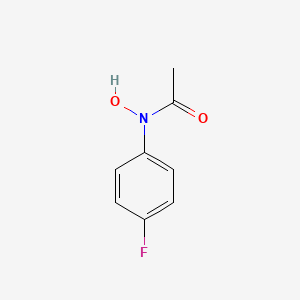
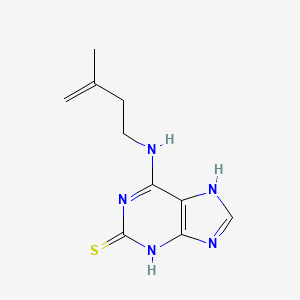
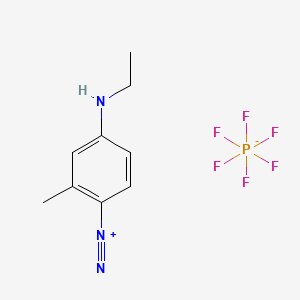
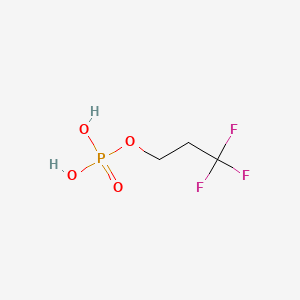
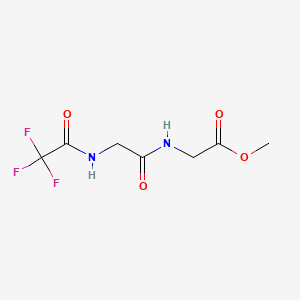
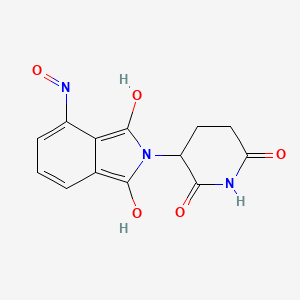
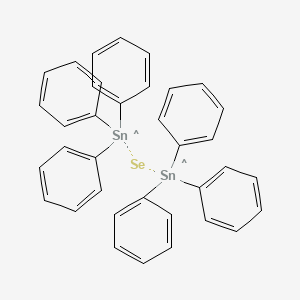
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
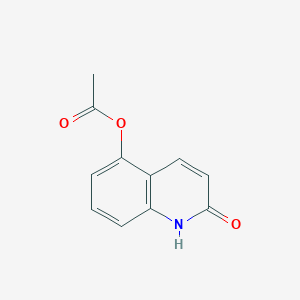
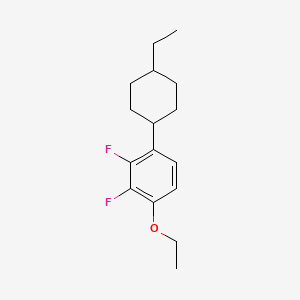
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
